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4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol

Flavor chemistry Organoleptic profiling Vanilla replacement

Formulators seeking vanilla/chocolate flavorants for lipid-based matrices face rapid hydrolysis of propylene glycol acetals in acidic conditions and poor oil solubility. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol solves both: • ≥25% w/w oil solubility eliminates co-solvents • 1,3-dioxane ring resists acid hydrolysis • Solid form (m.p. 59.5-61.5 °C) enables dry blending • Intense chocolate by-note for tobacco & non-food flavor.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 69367-40-4
Cat. No. B15196289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol
CAS69367-40-4
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2OCC(CO2)(C)C)O
InChIInChI=1S/C14H20O4/c1-4-16-12-7-10(5-6-11(12)15)13-17-8-14(2,3)9-18-13/h5-7,13,15H,4,8-9H2,1-3H3
InChIKeyXEFZTJTXHMGSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Acetal Structure Overview


4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol (CAS 69367-40-4) is a phenolic acetal formally derived from the condensation of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) [1]. It belongs to the 1,3-dioxane class of heterocyclic acetals and is structurally related to the widely used flavor acetals ethyl vanillin propylene glycol acetal (CAS 68527-76-4, FEMA 3838) and vanillin propylene glycol acetal (CAS 68527-74-2, FEMA 3905) [2]. Unlike these 1,3-dioxolane-based comparators, the target compound contains a gem-dimethyl-substituted six-membered 1,3-dioxane ring, a structural feature that imparts distinct physicochemical and organoleptic properties relevant to flavor, fragrance, and specialty intermediate procurement decisions [1][3].

Why Generic Acetals Fall Short in Formulations


Acetal-protected vanilloid flavorants are not interchangeable despite their shared ethyl vanillin precursor. The acetal ring size (1,3-dioxane vs. 1,3-dioxolane) and substitution pattern directly govern three performance-critical parameters: (i) hydrolytic stability under acidic or high-moisture conditions, where neopentyl glycol-derived 1,3-dioxanes exhibit significantly slower hydrolysis kinetics than propylene glycol-derived 1,3-dioxolanes [1]; (ii) lipophilicity and oil solubility, which determine compatibility with fat-based matrices and baked-good applications [2]; and (iii) organoleptic character, where the gem-dimethyl substitution on the dioxane ring modulates both volatility (substantivity) and the balance of vanilla versus ancillary notes (e.g., chocolate, spicy) [2][3]. Generic substitution with FEMA-listed propylene glycol acetals may therefore compromise shelf-life stability in acidic foods, alter flavor release profiles in lipid-based formulations, or shift the sensory signature away from the intended cocoa-enhancing note.

Evidence of Differentiation from Standard Vanilla Acetals


Chocolate By-Note vs. Dominant Vanilla Profile

In direct comparative sensory description, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol (the neopentyl glycol acetal of ethyl vanillin) exhibits a markedly different flavor profile from both its parent aldehyde, ethyl vanillin, and the commercial propylene glycol acetal (FEMA 3838). While ethyl vanillin has a 'typical pronounced vanilla odor and taste,' the target acetal displays this vanilla character 'to a considerably lesser extent' and instead contributes 'an additional smooth, not harsh odor and taste with a chocolate by-note' [1]. By contrast, ethyl vanillin propylene glycol acetal is described as 'sweet, creamy, vanilla with a spicy, clove-like undertone' . This represents a qualitative organoleptic shift from a vanilla/spice profile toward a vanilla/cocoa profile, relevant when a less dominant vanilla signature with chocolate enhancement is required.

Flavor chemistry Organoleptic profiling Vanilla replacement

Superior Oil Solubility in Lipid-Based Systems

Solubility in edible oils and fats is a critical formulation parameter for flavor incorporation into chocolate, baked goods, and fat-based confectionery. U.S. Patent 4,128,101 reports that 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol 'is oil-soluble to 25% or more in edible vegetable oils and fats,' whereas ethyl vanillin (its parent aldehyde) 'is practically insoluble in oils and fats' [1]. The commercial propylene glycol acetal (FEMA 3838) is likewise reported as 'insoluble in water; soluble in alcohol' but with no indication of significant oil solubility . This ≥25% w/w oil solubility represents a formulation-enabling differentiation for lipid-continuous applications.

Lipid-based formulations Solubility Baked goods Chocolate manufacturing

Solid Physical State vs. Liquid Acetals

The target compound is a crystalline solid at room temperature, with a reported melting point of 59.5–61.5 °C, solidifying on standing [1]. In contrast, both ethyl vanillin propylene glycol acetal (CAS 68527-76-4) and vanillin propylene glycol acetal (CAS 68527-74-2) are described as 'colorless to pale yellow liquid' or 'colourless, viscous liquid' at ambient temperature [2][3]. The solid physical form of the target compound offers advantages in dry blending, powder flavor formulations, and applications where liquid handling or solvent introduction is undesirable.

Physical form Handling and dosing Solid flavorant Controlled release

Enhanced Hydrolytic Stability in Acidic Conditions

The hydrolytic stability of acetals is governed by both ring size and substitution pattern. 1,3-Dioxanes (six-membered rings) are generally more resistant to acid-catalyzed hydrolysis than 1,3-dioxolanes (five-membered rings) [1]. Furthermore, the gem-dimethyl group at the 5-position of the 1,3-dioxane ring in the target compound introduces steric hindrance that retards nucleophilic attack at the acetal carbon. In polyester systems where both neopentyl glycol and propylene glycol are used as diol monomers, hydrolytic stability follows the order: neopentyl glycol (NPG) > propylene glycol (PG) [2]. While direct hydrolysis rate constants for the target compound versus ethyl vanillin propylene glycol acetal have not been published in a single head-to-head study, the class-level inference from both acetal protecting-group chemistry and polyester hydrolysis data strongly supports superior aqueous stability of the 5,5-dimethyl-1,3-dioxane scaffold [1][2]. The practical consequence is that the target compound is expected to survive acidic food processing (e.g., pH ~3–4, pasteurization temperatures) with slower vanillin regeneration than propylene glycol acetals, which are known to regenerate the parent aldehyde 'rapidly upon hydration in high-moisture foods or beverages' [3].

Acetal hydrolysis Shelf-life stability Acidic food systems Aqueous formulations

Flavor Substantivity and Controlled Volatility

The target compound (MW 252.31 Da, estimated LogP 2.52) is substantially heavier and more lipophilic than both ethyl vanillin propylene glycol acetal (MW 224.25 Da, LogP ~1.58) and vanillin propylene glycol acetal (MW 210.23 Da) [1][2]. The higher molecular weight and LogP translate to lower vapor pressure (estimated 3.23 × 10⁻⁶ mm Hg at 25 °C) and consequently greater flavor substantivity (longer retention on the substrate) [1]. In practical terms, the target compound is described as 'relatively non-volatile' when dissolved in edible oils, allowing comestibles to be 'subjected to elevated temperatures in the production, for example, of baked goods' without complete flavor loss [3]. By comparison, the propylene glycol acetal (FEMA 3838) has a reported 'tenacity on blotter >2 weeks' but a lower boiling point (~333 °C) and higher volatility .

Volatility control Flavor substantivity Controlled release LogP

Non-Food Regulatory Status for Alternative Uses

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol is not listed by FEMA (Flavor and Extract Manufacturers Association) as a GRAS flavoring substance, nor does it have a JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation number [1]. In contrast, its closest structural analogs both carry FEMA and JECFA approvals: ethyl vanillin propylene glycol acetal holds FEMA 3838 and JECFA 954 [2], while vanillin propylene glycol acetal holds FEMA 3905 and JECFA 1882 [3]. This regulatory asymmetry creates a specific procurement niche: the target compound is positioned for non-food flavor applications (tobacco products, where it is explicitly patented for cigarette, cigar, chewing tobacco, and snuff formulations at levels from 1 to 10,000 ppm) [4], as well as for research, industrial fragrance, and specialty intermediate uses where food-grade regulatory status is not required or where a non-GRAS flavorant is preferred to avoid flavor overlap with food products.

Regulatory compliance FEMA GRAS JECFA Non-food applications Tobacco flavoring

Key Applications Unlocked by Unique Properties


Tobacco Flavoring with Thermal Stability

Patented specifically for tobacco flavor enhancement at defined levels (1–10,000 ppm depending on product type), the target compound provides a smooth, sweet, chocolate-like aroma prior to smoking and a mellow, rich chocolate taste in mainstream smoke, while its relatively non-volatile nature ensures flavor retention through combustion [1]. Its non-FEMA status is a positive attribute in this application space, distinguishing it from food-grade vanilla acetals.

Chocolate and Baked Goods Flavor Delivery

The compound's intense chocolate by-note combined with ≥25% w/w oil solubility enables direct incorporation into cocoa butter, chocolate liquor, and fat-based confectionery without co-solvents. Its low volatility and solid physical form support retention through baking and extrusion processes where liquid vanilla acetals would volatilize or hydrolyze, releasing free ethyl vanillin with an undesired dominant vanilla character [1][2].

High-Heat Lipid Systems Without Encapsulation

The combination of oil solubility (≥25% w/w), elevated boiling point (~351 °C), and low vapor pressure (3.23 × 10⁻⁶ mm Hg) makes this compound a candidate for encapsulation-free flavor delivery in frying oils, spray-dried fat-encapsulated powders, and microwaveable food products where prolonged thermal exposure would degrade or volatilize conventional propylene glycol acetals [2][3].

Non-Food Fragrance and Stability Research

As a non-FEMA, non-JECFA listed 1,3-dioxane acetal with a gem-dimethyl substitution pattern, this compound serves as a model substrate for investigating the relationship between acetal ring structure (six-membered 1,3-dioxane vs. five-membered 1,3-dioxolane) and hydrolytic stability in aqueous acidic media [4]. It is also suitable for industrial fragrance applications, particularly in alkaline media (e.g., soaps, detergents) where the acetal-protected phenolic group resists deprotonation and discoloration, and where food regulatory status is not required [5].

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